D-Saccharic acid 1,4-lactone monohydrate

Vue d'ensemble

Description

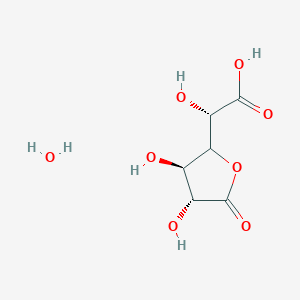

D-Saccharic acid 1,4-lactone monohydrate (DSALM), also known as D-glucaro-1,4-lactone, is a cyclic derivative of D-glucaric acid (C₆H₁₀O₈) with the molecular formula C₆H₈O₇·H₂O (MW: 210.14 g/mol) . It is a naturally occurring compound produced during the fermentation of kombucha (a symbiotic culture of acetic acid bacteria and yeast) by Gluconacetobacter sp. A4, where it acts as a functional hepatoprotective agent . DSALM is a potent β-glucuronidase inhibitor (IC₅₀ = 48.1 ± 1.2 µM) , making it valuable in biomedical research to prevent enzymatic cleavage of glucuronide conjugates in metabolic studies . Its applications span anticancer therapy, detoxification, and antioxidant activity .

Méthodes De Préparation

Nitric Acid Oxidation of D-Glucose

The most well-documented method for synthesizing DSAL involves the oxidation of D-glucose using nitric acid. This process, first patented in 1948 , remains a cornerstone for large-scale production due to its efficiency and reproducibility.

Reaction Conditions and Mechanism

The reaction proceeds via nitric acid-mediated oxidation of D-glucose under controlled temperatures (55–90°C). Key parameters include:

The oxidation mechanism involves sequential steps:

-

Primary Oxidation : Nitric acid converts the aldehyde group of D-glucose to a carboxyl group, forming D-glucaric acid.

-

Lactonization : Intramolecular esterification under acidic conditions yields the 1,4-lactone structure.

-

Hydration : Crystallization in aqueous media produces the monohydrate form .

Purification and Crystallization

Post-reaction purification is critical to isolate DSAL from byproducts like oxalic acid:

-

Neutralization : The reaction mixture is adjusted to pH ≥8 with potassium hydroxide, converting lactones to water-soluble potassium saccharate .

-

Acidification : Lowering the pH to 3.4–3.6 precipitates potassium acid saccharate, which is filtered and washed with ethanol or cold water .

-

Recrystallization : The crude product is dissolved in hot water and slowly cooled to obtain high-purity DSAL crystals (97–100%) .

Industrial Scalability

Continuous production systems optimize throughput:

-

Flow Reactors : Maintain optimal nitric acid and glucose concentrations, minimizing side reactions .

-

Gas Recovery : Nitrogen oxides generated during oxidation are absorbed and converted back to nitric acid, reducing waste .

Synthesis from Potassium Bisaccharate

An alternative route involves potassium bisaccharate as a precursor, though detailed protocols are less frequently reported in open literature .

Reaction Pathway

Potassium bisaccharate undergoes acid-catalyzed lactonization:

-

Protonation : Sulfuric or hydrochloric acid protonates the carboxylate group.

-

Cyclization : Intramolecular nucleophilic attack forms the 1,4-lactone ring.

-

Hydration : Water addition stabilizes the monohydrate structure .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nitric Acid Oxidation | High yield (70–80%); Scalable | Byproduct (oxalic acid) formation |

| Potassium Bisaccharate | Milder conditions; Fewer byproducts | Low yield; Complex purification |

Analyse Des Réactions Chimiques

Types de réactions

La D-Acide saccharique 1,4-lactone (hydrate) subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée davantage pour produire différents dérivés.

Réduction : Le cycle lactone peut être réduit pour former le diol correspondant.

Substitution : Elle peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent l'acide nitrique et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent différents dérivés de l'acide glucarique, des diols et des lactones substituées .

Applications de la recherche scientifique

La D-Acide saccharique 1,4-lactone (hydrate) a une large gamme d'applications dans la recherche scientifique :

Biologie : Elle est utilisée dans des études impliquant l'inhibition enzymatique, en particulier la β-glucuronidase.

Industrie : Elle est utilisée dans la production de divers produits pharmaceutiques et comme réactif biochimique.

Mécanisme d'action

La D-Acide saccharique 1,4-lactone (hydrate) exerce ses effets principalement par l'inhibition de la β-glucuronidase. Cette enzyme est responsable de l'hydrolyse des glucuronides, qui sont impliqués dans la détoxification de diverses substances dans l'organisme. En inhibant la β-glucuronidase, la D-Acide saccharique 1,4-lactone (hydrate) empêche la dégradation des glucuronides, améliorant ainsi le processus de détoxification . De plus, elle peut inhiber la déglycosylation des transporteurs d'acides aminés excitatoires et des transporteurs de peptides .

Applications De Recherche Scientifique

Biochemical Research Applications

D-Saccharic acid 1,4-lactone monohydrate has been primarily utilized in biochemical research due to its ability to inhibit β-glucuronidase activity. This enzyme is involved in the metabolism of various compounds, including drugs and xenobiotics. The inhibition of β-glucuronidase can enhance the bioavailability of certain therapeutic agents by preventing their premature metabolism.

Key Findings:

- β-Glucuronidase Inhibition: The compound exhibits an IC50 value of approximately 48.4 μM, demonstrating its potency as a β-glucuronidase inhibitor . This property is critical in pharmacokinetics, particularly for drugs that undergo glucuronidation.

- Buffer Component: It is often used in phosphate buffer solutions to block incidental β-glucuronidase activity during enzymatic assays, thereby preserving the integrity of the experimental results .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a standard for developing novel inhibitors targeting β-glucuronidase. Its structural properties and inhibitory effects make it a valuable tool in drug formulation and testing.

Applications in Drug Formulation:

- Enhancing Drug Efficacy: By inhibiting β-glucuronidase, this lactone can potentially increase the efficacy of drugs that are substrates for this enzyme. This is particularly relevant for anticancer drugs that need to maintain higher systemic concentrations .

- Research on Carcinogens: Studies have also indicated its utility in identifying chemical carcinogens by examining the effects of glucuronidation on various compounds .

Antioxidant and Anti-inflammatory Properties

Emerging research highlights the antioxidant and anti-inflammatory properties of this compound. These attributes suggest potential applications in nutraceuticals and functional foods.

Potential Health Benefits:

- Antioxidant Activity: The compound may contribute to reducing oxidative stress within biological systems, which is linked to various chronic diseases.

- Anti-inflammatory Effects: Its role in modulating inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Insights

Several studies have documented the applications of this compound across different fields:

Mécanisme D'action

D-Saccharic Acid 1,4-lactone (hydrate) exerts its effects primarily through the inhibition of β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronides, which are involved in the detoxification of various substances in the body. By inhibiting β-glucuronidase, D-Saccharic Acid 1,4-lactone (hydrate) prevents the breakdown of glucuronides, thereby enhancing the detoxification process . Additionally, it may inhibit the deglycosylation of excitatory amino acid transporters and peptide transporters .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of DSALM with Indole-Based Oxadiazole Analogs

Key Findings :

- Indole-based oxadiazole analogs exhibit significantly higher inhibitory potency (IC₅₀: 0.9–46.4 µM) than DSALM due to optimized hydrogen bonding and hydrophobic interactions with the enzyme’s active site .

- DSALM’s lactone ring and hydroxyl groups provide moderate inhibition but lack the steric and electronic advantages of synthetic analogs, such as the ortho-dihydroxyl configuration in Compound 6 .

Role in Fermentation vs. Other Microbial Metabolites

DSALM is distinct from other fermentation products like acetic acid and xylitol:

- Acetic acid : Primarily produced by Acetobacter spp., it contributes to kombucha’s acidity but lacks enzymatic inhibition properties .

- DSALM : Uniquely combines hepatoprotective and enzyme-inhibitory functions, making it critical for functional food applications .

Comparison with Other Enzyme Inhibitors in Metabolic Studies

DSALM is preferred over alternative inhibitors in glucuronidation assays due to its specificity:

Activité Biologique

D-Saccharic acid 1,4-lactone monohydrate (DSL) is a derivative of D-glucaric acid and has garnered attention for its diverse biological activities, particularly as a beta-glucuronidase inhibitor . This compound exhibits significant potential in various therapeutic applications, including antioxidant , anticarcinogenic , and detoxifying properties . This article provides a detailed overview of its biological activity, supported by research findings and case studies.

DSL primarily functions as an inhibitor of beta-glucuronidase, an enzyme involved in the metabolism of glucuronides. By inhibiting this enzyme, DSL can modulate various biochemical pathways that are implicated in oxidative stress and inflammation, which are critical factors in many diseases.

- Beta-Glucuronidase Inhibition : DSL has an IC50 value of approximately 45 µM for human beta-glucuronidase, demonstrating its effectiveness as an inhibitor .

- Antioxidant Activity : DSL protects cells from oxidative damage by maintaining mitochondrial integrity and modulating apoptotic pathways .

Protective Effects Against Oxidative Stress

A study investigated the protective role of DSL against tertiary butyl hydroperoxide (TBHP)-induced cytotoxicity in murine hepatocytes. The results indicated that DSL significantly counteracted TBHP-induced oxidative stress by:

- Preventing cell death through mitochondrial-dependent pathways.

- Restoring mitochondrial membrane potential and reducing cytochrome c release into the cytosol .

Anti-Diabetic Properties

DSL has been shown to ameliorate complications associated with diabetes. In alloxan-induced diabetic rats, DSL:

- Reduced hyperglycemia and restored normal levels of serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT).

- Inhibited pancreatic beta-cell apoptosis by modulating both extrinsic and intrinsic apoptotic pathways .

The following table summarizes key findings from studies on DSL's effects in diabetic models:

Case Studies

- Hepatoprotective Effects : In a study involving murine hepatocytes, DSL demonstrated significant protective effects against TBHP-induced cytotoxicity, highlighting its potential for liver protection during oxidative stress conditions .

- Diabetes Management : In diabetic rat models, DSL effectively mitigated oxidative stress-related complications by preserving pancreatic function and preventing apoptosis in beta-cells, thus suggesting its utility as a dietary supplement for diabetes management .

- Renal Protection : Another study indicated that DSL could protect against kidney damage in diabetic rats by restoring intracellular antioxidant defenses and modulating inflammatory responses .

Q & A

Q. Basic: What are the common experimental applications of D-saccharic acid 1,4-lactone monohydrate in biochemical research?

This compound is widely used as a β-glucuronidase inhibitor (IC₅₀ ≈ 45–48.4 μM) to prevent undesired hydrolysis of glucuronide conjugates in biological samples such as plasma, serum, or urine. This is critical in assays measuring endogenous glucuronidation activity (e.g., UDP-glucuronosyltransferase assays) or characterizing drug metabolites . For example, it is added to reaction buffers (typically 1–5 mM) to block incidental β-glucuronidase activity in hyaluronan lyase assays or iduronidase activity studies . Its antioxidant properties also make it relevant in oxidative stress models .

Q. Basic: What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Molecular formula : C₆H₈O₇·H₂O (MW 210.14 g/mol) .

- Melting point : 80–93°C (varies due to hydration state) .

- Solubility : Highly soluble in DMSO (245 mg/mL), water, and phosphate buffers, enabling compatibility with enzymatic assays .

- Storage : Stable at 2–8°C in powder form; solutions should be stored at -80°C for long-term use .

These properties guide formulation, storage, and handling to avoid degradation during experiments.

Q. Advanced: How can researchers resolve contradictions in reported β-glucuronidase inhibitory potency (IC₅₀ values)?

Reported IC₅₀ values range from 45 μM (human enzyme) to 48.4 μM (general β-glucuronidase), with variability attributed to:

- Enzyme source : Bovine liver vs. human recombinant isoforms may exhibit differing binding affinities .

- Assay conditions : pH, temperature, and substrate concentration (e.g., p-nitrophenyl glucuronide vs. endogenous glucuronides) impact inhibition kinetics .

- Competitive vs. non-competitive inhibition : Structural analogs (e.g., D-glucaro-1,4-lactone) may interfere with activity depending on lactone ring conformation .

Methodological recommendation : Standardize assays using recombinant human β-glucuronidase and include D-saccharic acid 1,4-lactone as a positive control to calibrate inhibition thresholds .

Q. Advanced: What electrochemical synthesis pathways exist for D-saccharic acid 1,4-lactone, and how do reversible reactions impact yield optimization?

D-Saccharic acid 1,4-lactone can be synthesized via glucose electrolysis , involving:

C1 oxidation of glucose to 3-deoxy-D-mannonate (GNA).

C6 oxidation of GNA to guluronic acid.

Lactonization via two-electron transfer to form D-saccharic acid 1,4-lactone .

Challenges :

- Reversible dehydration reactions (e.g., lactone ↔ diol interconversion) reduce final yield .

- Competing pathways (e.g., 1,5-gluconolactone formation) require pH control (optimal pH 8–9) and catalyst selection (e.g., Pt/C electrodes) to favor the desired product .

Optimization strategy : Use real-time monitoring (e.g., HPLC or in situ IR) to track intermediate stability and adjust voltage/flow rates dynamically .

Q. Advanced: How does D-saccharic acid 1,4-lactone modulate neurobiological pathways, and what experimental models validate these effects?

In rodent studies, D-saccharic acid 1,4-lactone enhances expression of Klotho-α , BDNF , and c-fos in the hippocampus and prefrontal cortex, suggesting neuroprotective and cognitive-enhancing effects .

Key findings :

- Synergistic effects with low-calorie, high-protein diets amplify Klotho-α expression, linked to anti-aging outcomes .

- Mechanism : Likely involves antioxidant activity (scavenging ROS) and β-glucuronidase inhibition, which reduces neurotoxic aglycone release from glucuronides .

Validation models : - In vivo: Dietary supplementation in aged rats, followed by Western blotting/qPCR for target genes .

- In vitro: Neuronal cell lines treated with oxidative stressors (e.g., H₂O₂) ± lactone pre-treatment .

Q. Advanced: What structural features of D-saccharic acid 1,4-lactone contribute to its role as a competitive enzyme inhibitor?

The γ-lactone ring and hydroxyl group arrangement are critical for binding to enzymes like β-glucuronidase and 1-aminocyclopropane-1-carboxylate oxidase (ACCO):

- β-Glucuronidase : The lactone ring mimics the transition state of glucuronide hydrolysis, competitively blocking the active site .

- ACCO inhibition : Acts as a structural analog of ascorbate (Ki = 0.3 mM), binding to the high-affinity ascorbate site and disrupting ethylene biosynthesis .

Design insight : Modifying the lactone ring (e.g., introducing methyl groups) could enhance specificity for target enzymes .

Q. Basic: How should researchers handle this compound to ensure experimental reproducibility?

- Storage : Keep powder desiccated at 2–8°C; avoid repeated freeze-thaw cycles for solutions .

- Solution preparation : Use fresh DMSO or phosphate buffer (pH 6–7) to prevent lactone hydrolysis .

- Quality control : Verify purity (>95% by HPLC) and lactone integrity (FTIR or ¹H NMR) before critical experiments .

Q. Advanced: What computational tools can predict interactions between D-saccharic acid 1,4-lactone and novel enzyme targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to β-glucuronidase (PDB: 1BHG) or ACCO .

- MD simulations : GROMACS or AMBER can assess lactone stability in enzyme active sites under physiological conditions .

- QSAR models : Correlate structural descriptors (e.g., topological polar surface area = 124 Ų) with inhibitory activity to guide analog synthesis .

Propriétés

IUPAC Name |

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFKVZHSFSFLPU-QGBSHYGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.